Structural Divergence from Flosequinan's Core: A Key Intermediate for Cardiovascular Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of flosequinan, a quinolone drug for heart failure and hypertension. The 3-cyano and 4-hydroxy groups in this compound are essential for the subsequent oxidation and functionalization steps that yield the active pharmaceutical ingredient [1]. In contrast, the final drug flosequinan lacks the 3-cyano and 4-hydroxy groups, possessing a 3-methylsulphinyl and 1-methyl-4-oxo structure, highlighting the unique synthetic role of this intermediate [2]. The patented process for preparing such quinolones achieves overall yields in excess of 85%, demonstrating the optimized utility of this specific intermediate [1].
| Evidence Dimension | Synthetic Role and Yield |
|---|---|
| Target Compound Data | Key intermediate in flosequinan synthesis; enables overall process yields >85% |
| Comparator Or Baseline | Flosequinan (7-fluoro-1-methyl-3-methylsulphinyl-4-quinolone) |
| Quantified Difference | Target compound is a precursor; flosequinan is the final drug with a distinct structure |
| Conditions | Patented multi-step synthetic process (US5079264A) |
Why This Matters
This defines the compound's primary industrial and research value as a non-substitutable building block in cardiovascular drug synthesis.
- [1] US5079264A - Chemical process. Google Patents. https://patents.google.com/patent/US5079264. View Source
- [2] Perreault, C. L., & Morgan, J. P. (1991). Pharmacology of flosequinan. PubMed. https://pubmed.ncbi.nlm.nih.gov/. View Source
